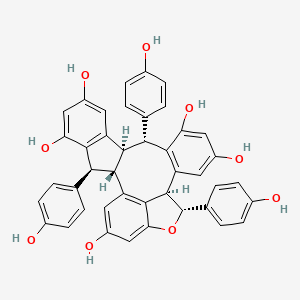

Stenophyllol B

Description

Properties

Molecular Formula |

C42H32O9 |

|---|---|

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(2S,3S,10R,11R,18R,19R)-3,11,19-tris(4-hydroxyphenyl)-20-oxahexacyclo[16.6.1.02,10.04,9.012,17.021,25]pentacosa-1(25),4(9),5,7,12(17),13,15,21,23-nonaene-5,7,13,15,23-pentol |

InChI |

InChI=1S/C42H32O9/c43-22-7-1-19(2-8-22)34-36-28(13-25(46)16-31(36)49)39-35(20-3-9-23(44)10-4-20)37-29(14-26(47)17-32(37)50)41-38-30(40(34)39)15-27(48)18-33(38)51-42(41)21-5-11-24(45)12-6-21/h1-18,34-35,39-50H/t34-,35+,39-,40+,41+,42-/m0/s1 |

InChI Key |

UXHSAOFTHSNXMK-RHTQMFJXSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H]3[C@H]([C@@H](C4=C(C=C(C=C4O)O)[C@H]5[C@@H](OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C(C=C(C=C4O)O)C5C(OC6=CC(=CC3=C56)O)C7=CC=C(C=C7)O)C8=CC=C(C=C8)O)C9=C2C(=CC(=C9)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Stenophyllol B from Boesenbergia stenophylla: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the isolation and characterization of Stenophyllol B, a novel bioactive compound derived from the rhizomes of Boesenbergia stenophylla. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and therapeutic potential of compounds from the Zingiberaceae family.

Introduction

Boesenbergia stenophylla, a member of the ginger family, is a plant native to Southeast Asia and has been a subject of interest for its rich phytochemical profile. Recent studies have led to the isolation of several new compounds from its rhizomes, including this compound.[1][2][3][4] This compound has demonstrated significant biological activity, including promising antiproliferative and oxidative stress responses in triple-negative breast cancer cell lines, making it a molecule of interest for further pharmacological investigation.[5][6][7]

This guide synthesizes the available scientific literature to provide a comprehensive protocol for the isolation of this compound, alongside its spectroscopic characterization and a summary of its known biological activities.

Experimental Protocols: Isolation of this compound

The isolation of this compound from the rhizomes of Boesenbergia stenophylla involves a multi-step process of extraction and chromatographic separation. The following protocol is based on methodologies described in the scientific literature.[8][9]

2.1. Plant Material and Extraction

-

Collection and Preparation: Fresh rhizomes of Boesenbergia stenophylla are collected, washed, and air-dried. The dried rhizomes are then ground into a fine powder to maximize the surface area for solvent extraction.

-

Sequential Solvent Extraction: A sequential extraction process is employed to separate compounds based on their polarity.

-

The powdered rhizome (e.g., 1.0 kg) is first macerated with n-hexane to isolate nonpolar constituents.[8][9]

-

The plant material is then sequentially extracted with chloroform.[8][9]

-

Finally, the residue is extracted with 95% ethanol to obtain the more polar compounds.[8][9]

-

Each extraction step should be performed exhaustively, and the respective crude extracts are obtained after solvent evaporation under reduced pressure.

-

2.2. Chromatographic Purification

The crude extracts are subjected to a series of chromatographic techniques to isolate this compound. This typically involves a combination of column chromatography, centrifugal thin-layer chromatography, and preparative thin-layer chromatography.[8]

-

Initial Fractionation (Column Chromatography): The crude extract containing this compound (the specific extract is not explicitly stated in the available abstracts, but it is likely the chloroform or ethanol extract) is subjected to column chromatography (CC) over silica gel.[8]

-

A step-gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate or chloroform-methanol mixtures) is used to elute the fractions.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Further Purification (Centrifugal and Preparative TLC): Fractions enriched with this compound are further purified using centrifugal thin-layer chromatography (CTLC) and/or preparative thin-layer chromatography (PTLC).[8]

-

These techniques allow for a finer separation of compounds with similar polarities, leading to the isolation of pure this compound.

-

Note: The precise parameters for each chromatographic step, such as column dimensions, stationary phase specifications, solvent gradient profiles, and flow rates, are not fully detailed in the publicly available abstracts. Researchers should optimize these parameters based on their specific laboratory conditions and the observed separation on TLC.

Data Presentation

Table 1: Spectroscopic Data for this compound

The structure of this compound has been elucidated using various spectroscopic methods.[1][2][3][4] While the complete raw data is found in the primary literature, a summary of the key characterization techniques is presented below.

| Spectroscopic Technique | Observation |

| UV (Ultraviolet-Visible) Spectroscopy | Provides information about the electronic transitions within the molecule, suggesting the presence of chromophores. |

| IR (Infrared) Spectroscopy | Indicates the presence of specific functional groups within the molecule. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Reveals the number, environment, and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Provides information about the carbon skeleton of the molecule. |

| HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) | Determines the exact molecular weight and elemental composition of the molecule. |

Table 2: Biological Activity of this compound

This compound has been evaluated for its potential anticancer properties.[5][6][7]

| Cell Line | Assay | Key Findings | Reference |

| Triple-Negative Breast Cancer (TNBC) Cells | Antiproliferation Assay | This compound exhibits antiproliferative effects. | [5][6][7] |

| Triple-Negative Breast Cancer (TNBC) Cells | Oxidative Stress Response | Induces oxidative stress in cancer cells. | [5][6][7] |

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the general steps for the isolation and purification of this compound.

Diagram 2: Logic of Chromatographic Separation

Caption: A diagram depicting the separation of this compound based on polarity using chromatography.

Conclusion

The isolation of this compound from Boesenbergia stenophylla provides a valuable addition to the library of natural products with therapeutic potential. The methodologies outlined in this guide, based on established scientific research, offer a framework for the successful isolation and subsequent investigation of this promising compound. Further research is warranted to fully elucidate its mechanism of action and to explore its potential in preclinical and clinical settings.

References

- 1. Open Knowledge Repository [openknowledge.worldbank.org]

- 2. dokumen.pub [dokumen.pub]

- 3. researchgate.net [researchgate.net]

- 4. documents1.worldbank.org [documents1.worldbank.org]

- 5. Tumor biomarkers for diagnosis, prognosis and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Characterization of Stenophyllol B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stenophyllol B is a complex trimeric stilbene first isolated from plants of the Dipterocarpaceae family and more recently from the rhizomes of Boesenbergia stenophylla.[1][2][3] As a member of the stilbenoid class of compounds, which are known for their diverse pharmacological activities, this compound has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical characterization of this compound, including its physicochemical properties, the methodologies for its isolation and structural elucidation, and its known biological activities, with a focus on its effects on cancer cells.

Physicochemical Properties of this compound

This compound is a polyphenolic compound with a complex, polycyclic skeleton.[1] Its fundamental properties have been determined through a combination of spectroscopic and spectrometric techniques.

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₂O₉ | [PubChem CID: 10794663] |

| Molecular Weight | 680.7 g/mol | [PubChem CID: 10794663] |

| IUPAC Name | (2S,3S,10R,11R,18R,19R)-3,11,19-tris(4-hydroxyphenyl)-20-oxahexacyclo[16.6.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷.0²¹,²⁵]pentacosa-1(25),4(9),5,7,12(17),13,15,21,23-nonaene-5,7,13,15,23-pentol | [PubChem CID: 10794663] |

| Synonyms | stenphyllol B, HY-N11977, DA-78041, CS-0890222 | [PubChem CID: 10794663] |

| Chemical Class | Trimeric Stilbene | [1] |

| Natural Sources | Hopea, Neobalanocarpus, Shorea, Stemonoporus, Vateri, Boesenbergia stenophylla | [1][2] |

Experimental Protocols for Characterization

The structural elucidation of this compound was accomplished through a combination of chromatographic separation and spectroscopic analysis. While the specific, detailed protocols from the primary literature are not publicly available, the general methodologies are outlined below.

Isolation of this compound

A general workflow for the isolation of this compound from its natural source, such as the rhizomes of Boesenbergia stenophylla, is depicted in the following diagram.

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The chemical structure of this compound was determined using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule, including the connectivity and stereochemistry of the complex polycyclic system.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : This technique is used to determine the accurate mass of the molecule, which in turn allows for the confident determination of its molecular formula.

-

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can help to identify the chromophoric systems, such as the aromatic rings in the stilbene units.

Spectroscopic Data

While the primary literature containing the detailed NMR and HRESIMS data for this compound is not publicly accessible, the abstracts of these publications confirm that such data was used for its structural determination.[2]

Biological Activity and Signaling Pathway

This compound has been shown to possess significant antiproliferative and pro-apoptotic effects in triple-negative breast cancer (TNBC) cells.[4] Its mechanism of action involves the induction of oxidative stress and the activation of apoptotic signaling pathways.

Induction of Oxidative Stress and Apoptosis

This compound has been observed to increase the levels of reactive oxygen species (ROS) and mitochondrial superoxide in TNBC cells. This increase in oxidative stress is a key trigger for the downstream apoptotic events. The compound activates both the intrinsic and extrinsic pathways of apoptosis, as evidenced by the activation of caspases 3, 8, and 9.[4]

The proposed signaling pathway for the anticancer activity of this compound is illustrated in the diagram below.

Caption: Proposed signaling pathway of this compound in cancer cells.

Conclusion

This compound is a structurally complex natural product with promising anticancer activity. Its chemical characterization has been achieved through a combination of chromatographic and spectroscopic techniques. The induction of oxidative stress and apoptosis in cancer cells highlights its potential as a lead compound for the development of new therapeutic agents. Further research is warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in greater detail.

References

Stenophyllol B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword: The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical diversity of the natural world. Within this biodiverse landscape, the Zingiberaceae family of plants has emerged as a prolific source of bioactive compounds. This technical guide delves into the discovery, natural sourcing, and biological mechanisms of Stenophyllol B, a recently identified compound with promising anticancer properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, providing detailed experimental protocols, quantitative data summaries, and visual representations of its molecular interactions.

Discovery and Natural Sources

This compound was first isolated and identified in 2022 by a team of researchers led by Phoebe Sussana Primus.[1][2][3] It was discovered alongside two other new compounds, Stenophyllol A and Stenophyllol C, from the rhizomes of Boesenbergia stenophylla.[1][2][3] This plant is a member of the ginger family (Zingiberaceae) and is found in Borneo.[4][5]

The initial discovery was the result of phytochemical investigation of the chloroform extract of the plant's rhizomes.[6] The structure of this compound was elucidated through extensive spectroscopic analysis, including UV, IR, 1D and 2D NMR (¹H and ¹³C), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][2][3]

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Specific chemical shifts and coupling constants to be populated from the primary literature. |

| ¹³C NMR | Specific chemical shifts to be populated from the primary literature. |

| HRESIMS | Exact mass and calculated molecular formula to be populated from the primary literature. |

| UV (in MeOH) | λmax (log ε) in nm |

| IR (KBr) | νmax in cm⁻¹ |

Experimental Protocols

Isolation and Purification of this compound from Boesenbergia stenophylla

The following protocol is a representative method for the isolation and purification of this compound based on the initial discovery.[6]

2.1.1. Plant Material and Extraction:

-

Dried and powdered rhizomes of Boesenbergia stenophylla (1.0 kg) are subjected to sequential extraction with solvents of increasing polarity.

-

The rhizomes are first macerated with hexane to remove nonpolar constituents.

-

Subsequently, the plant material is extracted with chloroform (CHCl₃) to obtain the crude chloroform extract containing this compound.[6]

2.1.2. Chromatographic Separation:

-

The crude chloroform extract is subjected to column chromatography on a silica gel 60 column (0.040-0.063 mm particle size).[6]

-

The column is eluted with a gradient of solvents, typically starting with 100% chloroform.[6]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated.

2.1.3. Final Purification:

-

Further purification of the this compound-containing fractions is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activity Assays

The following protocols are based on the study by Lee et al. (2023) investigating the anticancer effects of this compound on triple-negative breast cancer (TNBC) cells.[4][5][7]

2.2.1. Cell Culture:

-

Human triple-negative breast cancer (TNBC) cell lines (e.g., HCC1937 and Hs578T) and a normal breast epithelial cell line are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2.2.2. Cell Viability Assay (ATP Assay):

-

Cells are seeded in 96-well plates and treated with various concentrations of this compound for 48 hours.

-

Cell viability is assessed using a commercial ATP-based luminescence assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a microplate reader. The amount of ATP is proportional to the number of viable cells.

2.2.3. Flow Cytometry for Cell Cycle Analysis:

-

TNBC cells are treated with this compound for 48 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M, and sub-G1 for apoptotic cells).

2.2.4. Annexin V/7-AAD Apoptosis Assay:

-

Apoptosis is quantified using an Annexin V-FITC/7-AAD apoptosis detection kit.

-

After treatment with this compound, cells are harvested, washed, and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and 7-AAD according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

2.2.5. Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cells are treated with this compound and then incubated with DCFH-DA.

-

The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.

2.2.6. Caspase Activity Assays:

-

The activities of caspase-3, caspase-8, and caspase-9 are measured using specific fluorogenic substrates.

-

Following treatment with this compound, cell lysates are incubated with the respective caspase substrates.

-

The fluorescence generated from the cleavage of the substrate by the active caspase is measured using a fluorometer.

Biological Activity and Mechanism of Action

This compound has demonstrated significant antiproliferative activity against triple-negative breast cancer (TNBC) cells, with limited cytotoxicity towards normal breast cells.[4][5][7] The primary mechanism of its anticancer effect is the induction of oxidative stress, leading to apoptosis.[5][7]

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Assay | Endpoint | Result | Reference |

| HCC1937 (TNBC) | ATP Assay | IC₅₀ (48h) | ~25 µM | [7] |

| Hs578T (TNBC) | ATP Assay | IC₅₀ (48h) | ~30 µM | [7] |

| Normal Breast Cells | ATP Assay | Cytotoxicity | Low | [7] |

| TNBC Cells | Cell Cycle Analysis | Effect | G2/M phase arrest and increased sub-G1 population | [4][7] |

| TNBC Cells | Annexin V/7-AAD | Apoptosis | Induction of apoptosis | [4][7] |

| TNBC Cells | DCFH-DA Assay | ROS Production | Increased intracellular ROS | [7] |

| TNBC Cells | Caspase Assays | Caspase Activation | Activation of caspase-3, -8, and -9 | [4][7] |

Signaling Pathway of this compound-Induced Apoptosis in TNBC Cells

This compound exerts its anticancer effects by triggering a cascade of events initiated by the generation of reactive oxygen species (ROS). This increase in intracellular ROS creates a state of oxidative stress within the cancer cells, which in turn activates both the intrinsic and extrinsic pathways of apoptosis.[5][7]

The activation of the extrinsic pathway is indicated by the activation of caspase-8, while the activation of the intrinsic, or mitochondrial, pathway is demonstrated by the activation of caspase-9.[5][7] Both pathways converge on the executioner caspase, caspase-3, which is responsible for cleaving various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[5][7]

Caption: this compound induces apoptosis in TNBC cells via ROS-mediated activation of extrinsic and intrinsic caspase cascades.

Experimental Workflow for Investigating this compound's Anticancer Activity

The investigation into the anticancer properties of this compound follows a logical progression from initial screening to mechanistic studies.

Caption: A typical experimental workflow to characterize the anticancer properties of this compound.

Conclusion and Future Directions

This compound, a novel natural product isolated from Boesenbergia stenophylla, exhibits promising anticancer activity against triple-negative breast cancer cells. Its mechanism of action, centered on the induction of oxidative stress and subsequent apoptosis, highlights its potential as a lead compound for the development of new cancer therapeutics.

Future research should focus on several key areas:

-

In vivo efficacy: Evaluating the antitumor activity of this compound in animal models of TNBC.

-

Pharmacokinetics and bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Structure-activity relationship (SAR) studies: Synthesizing analogs of this compound to optimize its potency and selectivity.

-

Target identification: Elucidating the direct molecular targets of this compound that initiate the production of reactive oxygen species.

The discovery of this compound underscores the importance of continued exploration of natural products in the quest for novel and effective anticancer drugs. This technical guide provides a solid foundation for further research and development of this promising compound.

References

- 1. Stenophyllols A-C, new compounds from Boesenbergia stenophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Boesenbergia stenophylla-Derived this compound Exerts Antiproliferative and Oxidative Stress Responses in Triple-Negative Breast Cancer Cells with Few Side Effects in Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Boesenbergia stenophylla-Derived this compound Exerts Antiproliferative and Oxidative Stress Responses in Triple-Negative Breast Cancer Cells with Few Side Effects in Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Activity Screening of Stenophyllol B

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary biological activities of Stenophyllol B, a novel compound isolated from Boesenbergia stenophylla. The focus is on its antiproliferative and pro-oxidative effects, particularly in the context of cancer research. This guide details the experimental methodologies used to elucidate its mechanism of action and presents the quantitative data from these initial screening studies.

Overview of this compound and its Biological Significance

This compound (StenB) is a recently identified natural product derived from Boesenbergia stenophylla, a plant used in traditional medicine.[1][2] Preliminary research has highlighted its potential as an anticancer agent, demonstrating selective cytotoxicity against cancer cells while showing minimal effects on normal cells.[3][4] The primary focus of initial studies has been on its efficacy against triple-negative breast cancer (TNBC), a particularly aggressive and difficult-to-treat cancer subtype.[4] The mechanism of action appears to be linked to the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and apoptosis.[3][4]

Key Biological Activities

The principal bioactivity identified for this compound is its antiproliferative effect against cancer cells. This activity is intrinsically linked to its ability to induce oxidative stress . While comprehensive screening for other activities has not been widely published, related compounds from the Boesenbergia genus have demonstrated anti-inflammatory, antimicrobial, and antioxidant properties, suggesting potential avenues for future investigation of this compound.[5][6][7]

Antiproliferative and Cytotoxic Activity

This compound has been shown to effectively suppress the proliferation of triple-negative breast cancer cells.[3] Its cytotoxicity is selective, with significantly less impact observed on the viability of normal, non-cancerous cells.[3][4]

Induction of Oxidative Stress and DNA Damage

The antiproliferative function of this compound is mediated by its ability to generate oxidative stress within cancer cells.[3] This is evidenced by increased levels of reactive oxygen species (ROS), mitochondrial superoxide, and markers of DNA damage such as γH2AX and 8-hydroxy-2-deoxyguanosine.[3] The cytotoxic effects can be reversed by pretreatment with oxidative stress inhibitors like N-acetylcysteine (NAC), confirming the central role of this mechanism.[3][4]

Induction of Apoptosis and Cell Cycle Arrest

A direct consequence of this compound-induced oxidative stress is the activation of the apoptotic signaling cascade.[3] Studies have shown activation of caspases 3, 8, and 9 in TNBC cells following treatment.[3] Furthermore, this compound disrupts the normal cell cycle, causing an accumulation of cells in the G2/M phase and an increase in the subG1 population, which is indicative of apoptotic cells.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary screening of this compound against triple-negative breast cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in TNBC Cells

| Compound | Cell Line | Assay Type | Incubation Time | IC₅₀ Value (µM) | Citation |

|---|---|---|---|---|---|

| This compound | HCC1937 | ATP Assay | 48 h | 17.8 | [3] |

| This compound | Hs578T | ATP Assay | 48 h | 27.4 | [3] |

| Cisplatin (Control) | HCC1937 | ATP Assay | 48 h | 7.2 | [2][3] |

| Cisplatin (Control) | Hs578T | ATP Assay | 48 h | 9.5 |[2][3] |

Table 2: Summary of Mechanistic Effects in TNBC Cells

| Biological Effect | Observation | Method | Citation |

|---|---|---|---|

| Cell Cycle | Accumulation in G2/M and subG1 phases; reduction in G1 phase. | Flow Cytometry | [3][4] |

| Apoptosis | Increased Annexin V positive cells; activation of caspases 3, 8, and 9. | Flow Cytometry, Caspase Activity Assay | [3] |

| Oxidative Stress | Increased ROS and mitochondrial superoxide; altered mitochondrial membrane potential. | Flow Cytometry (using specific fluorescent probes) | [3] |

| DNA Damage | Increased expression of γH2AX and 8-hydroxy-2-deoxyguanosine. | Immunofluorescence/Flow Cytometry |[3] |

Experimental Protocols and Methodologies

Detailed protocols for the key assays used in the biological screening of this compound are provided below.

Cell Viability and Cytotoxicity Assays

4.1.1 ATP Assay

-

Principle: This assay quantifies cell viability by measuring the amount of ATP present, which is directly proportional to the number of metabolically active cells.

-

Methodology:

-

Seed cells (e.g., HCC1937, Hs578T, and normal breast cells) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).

-

After incubation, add a cell lysis reagent to release ATP.

-

Add a luciferase/luciferin substrate solution. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal.

-

Measure the luminescence using a microplate luminometer.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration.[8]

-

4.1.2 Sulforhodamine B (SRB) Assay

-

Principle: This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass, and thus to the cell number. It is an alternative to metabolic assays like ATP or MTT.[3]

-

Methodology:

-

Seed and treat cells in 96-well plates as described for the ATP assay.

-

After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates multiple times with water to remove the TCA and allow them to air dry.

-

Stain the fixed cells with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound SRB dye with a 10 mM Tris base solution.

-

Measure the absorbance (optical density) at approximately 515 nm using a microplate reader.

-

Apoptosis Detection

4.2.1 Annexin V/Propidium Iodide (PI) Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to detect these early apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

-

Methodology:

-

Culture and treat cells with this compound for the desired time.

-

Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells immediately using a flow cytometer. The cell population is segregated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[4]

-

Oxidative Stress Measurement

4.3.1 Reactive Oxygen Species (ROS) Detection

-

Principle: Cellular ROS levels can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Methodology:

-

Culture and treat cells as required.

-

Towards the end of the treatment period, load the cells with the DCFH-DA probe by incubating them in the probe-containing medium.

-

Wash the cells to remove any excess probe.

-

Harvest the cells and analyze them using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC). An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[3]

-

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental logic and the proposed molecular mechanism of this compound.

General Experimental Workflow for Bioactivity Screening

The following workflow outlines the logical progression from initial cytotoxicity screening to more detailed mechanistic studies for a novel compound like this compound.

Caption: Workflow for screening the biological activity of this compound.

Proposed Signaling Pathway of this compound in TNBC Cells

This diagram illustrates the proposed molecular mechanism by which this compound induces cell death in triple-negative breast cancer cells.

Caption: Proposed mechanism of this compound-induced apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Boesenbergia stenophylla-Derived this compound Exerts Antiproliferative and Oxidative Stress Responses in Triple-Negative Breast Cancer Cells with Few Side Effects in Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boesenbergia stenophylla-Derived this compound Exerts Antiproliferative and Oxidative Stress Responses in Triple-Negative Breast Cancer Cells with Few Side Effects in Normal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Effect of Plant-Derived Bioactive Compounds Endowed with Antioxidant Activity on Breast Cancer Cells [mdpi.com]

- 7. Anti-inflammatory activity of compounds from Boesenbergia longiflora rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenuifolide B from Cinnamomum tenuifolium Stem Selectively Inhibits Proliferation of Oral Cancer Cells via Apoptosis, ROS Generation, Mitochondrial Depolarization, and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Stenophyllol B: A Technical Guide to its Mechanism of Action in Triple-Negative Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stenophyllol B, a novel compound isolated from Boesenbergia stenophylla, has demonstrated significant antiproliferative effects against triple-negative breast cancer (TNBC) cells.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role in inducing oxidative stress-mediated apoptosis. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to support further research and drug development efforts in oncology.

Core Mechanism of Action

This compound exerts its anticancer effects primarily through the induction of oxidative stress, which subsequently triggers a cascade of events leading to apoptosis in TNBC cells.[1][2] This targeted action shows a preferential effect on cancer cells with minimal cytotoxicity to normal cells, highlighting its potential as a selective therapeutic agent.[1][2] The key molecular events initiated by this compound include the generation of reactive oxygen species (ROS), disruption of mitochondrial function, DNA damage, and activation of the caspase cascade.

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified in TNBC cell lines, demonstrating its potency. The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment.

| Cell Line | Type | IC50 (µM) |

| HCC1937 | Triple-Negative Breast Cancer | 17.8[4] |

| Hs578T | Triple-Negative Breast Cancer | 27.4[4] |

| Normal Breast Cells | Non-cancerous | Minimal effect on viability[4] |

| For comparison | ||

| Cisplatin (HCC1937) | Clinical Drug | 7.2[4] |

| Cisplatin (Hs578T) | Clinical Drug | 9.5[4] |

Signaling Pathways

This compound's mechanism of action involves the modulation of key signaling pathways that govern cell survival and death. The induction of oxidative stress appears to be the central event that initiates the apoptotic cascade.

Oxidative Stress-Induced Apoptosis Pathway

This compound treatment leads to an increase in intracellular ROS and mitochondrial superoxide, which disrupts the mitochondrial membrane potential.[1][2] This mitochondrial dysfunction is a critical step in the intrinsic apoptotic pathway. The subsequent DNA damage, evidenced by the increase in γH2AX and 8-hydroxy-2-deoxyguanosine markers, further pushes the cell towards apoptosis.[1][2] The activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) confirms the induction of both extrinsic and intrinsic apoptotic pathways.[1][2]

Experimental Workflows and Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental setups.

Cell Viability Assay (ATP-Based)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Protocol:

-

Seed TNBC cells (e.g., HCC1937, Hs578T) in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Culture TNBC cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and 7-AAD staining solution to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/7-AAD-; early apoptotic: Annexin V+/7-AAD-; late apoptotic/necrotic: Annexin V+/7-AAD+).

Measurement of Reactive Oxygen Species (ROS)

Intracellular ROS levels are measured using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with 10 µM H₂DCFDA at 37°C for 30 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Harvest the cells and resuspend in PBS.

-

Analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 525 nm).

Measurement of Mitochondrial Superoxide (MitoSOX)

Mitochondrial superoxide is detected using the fluorescent probe MitoSOX™ Red.

Protocol:

-

Treat cells with this compound.

-

Incubate the cells with 5 µM MitoSOX™ Red at 37°C for 10 minutes in the dark.

-

Wash the cells with warm buffer (e.g., HBSS).

-

Harvest the cells and resuspend in buffer.

-

Analyze the fluorescence intensity by flow cytometry (excitation at 510 nm, emission at 580 nm).

Measurement of Mitochondrial Membrane Potential (MMP)

MMP is assessed using the fluorescent dye DiOC₂(3).

Protocol:

-

Treat cells with this compound.

-

Resuspend the cells in warm medium at approximately 1 x 10⁶ cells/mL.

-

Add DiOC₂(3) to a final concentration of 50 nM.

-

Incubate at 37°C for 15-30 minutes.

-

Analyze the cells by flow cytometry, measuring both green (FL1) and red (FL2) fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Caspase Activity Assay

The activity of caspases 3, 8, and 9 is measured using specific fluorogenic substrates.

Protocol:

-

Treat cells with this compound.

-

Lyse the cells to release cellular contents.

-

Incubate the cell lysate with a specific fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-IETD-AMC for caspase-8, Ac-LEHD-AMC for caspase-9).

-

Measure the fluorescence generated from the cleavage of the substrate using a fluorometer or flow cytometer. An increase in fluorescence indicates higher caspase activity.

DNA Damage Assessment (γH2AX and 8-OHdG)

DNA double-strand breaks and oxidative DNA damage are detected by immunofluorescence for γH2AX and 8-hydroxy-2-deoxyguanosine (8-OHdG), respectively.

Protocol:

-

Culture and treat cells on coverslips.

-

Fix and permeabilize the cells.

-

Block with a suitable blocking buffer.

-

Incubate with primary antibodies against γH2AX or 8-OHdG.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips and visualize the fluorescence by microscopy. The number of nuclear foci indicates the extent of DNA damage.

Conclusion and Future Directions

This compound presents a promising therapeutic avenue for TNBC by selectively inducing cancer cell death through oxidative stress-mediated apoptosis. The data and protocols outlined in this guide provide a solid foundation for further investigation into its mechanism of action. Future research should focus on in vivo studies to validate these findings, explore potential synergistic effects with existing chemotherapies, and identify more specific molecular targets within the signaling pathways affected by this compound. A deeper understanding of its pharmacological properties will be crucial for its potential translation into a clinical setting.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 3. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 4. Boesenbergia stenophylla-Derived this compound Exerts Antiproliferative and Oxidative Stress Responses in Triple-Negative Breast Cancer Cells with Few Side Effects in Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Phytochemical Analysis of Boesenbergia stenophylla: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the phytochemical composition of Boesenbergia stenophylla, a member of the ginger family (Zingiberaceae) found in Borneo.[1][2] Known locally as 'Jerangau Merah', this plant has traditional uses in medicine and is a subject of growing scientific interest for its potential pharmacological properties.[1][3] This document details the known phytochemicals, presents available quantitative data, outlines experimental protocols for analysis, and illustrates relevant biological pathways.

Phytochemical Composition

Boesenbergia stenophylla is a rich source of a variety of phytochemicals, with the rhizome being a particularly concentrated source of bioactive compounds. Qualitative phytochemical screening of the methanolic extract of the rhizome has confirmed the presence of several major classes of secondary metabolites.

Major Phytochemical Classes

A qualitative analysis of the methanolic rhizome extract of Boesenbergia stenophylla has identified the following classes of compounds[3]:

-

Alkaloids: Nitrogen-containing organic compounds that often exhibit significant physiological effects.

-

Steroids: A large class of organic compounds with a characteristic four-ring carbon structure.

-

Terpenoids: A diverse class of naturally occurring organic chemicals derived from isoprene.

-

Saponins: Glycosides that have a distinctive foaming characteristic when shaken in water.

-

Flavonoids: A class of polyphenolic secondary metabolites known for their antioxidant properties.[3]

-

Phenolics: A class of chemical compounds consisting of a hydroxyl group bonded directly to an aromatic hydrocarbon group.[3]

The same analysis indicated the absence of tannins and glycosides in the methanolic rhizome extract.[3]

Isolated and Identified Compounds

Detailed phytochemical investigations have led to the isolation and characterization of specific compounds from the rhizome of Boesenbergia stenophylla. These include several diarylheptanoids and a flavonoid.[4]

Table 1: Isolated Compounds from Boesenbergia stenophylla Rhizome

| Compound Class | Compound Name |

| Diarylheptanoid | 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one |

| Diarylheptanoid | 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one |

| Diarylheptanoid | 1,7-diphenylhept-4-en-3-one |

| Flavonoid | 3,5,7-trihydroxyflavone |

Source:[4]

Essential Oil Composition

The essential oils from both the leaves and rhizomes of Boesenbergia stenophylla have been analyzed, revealing methyl (E)-cinnamate as a major constituent.[5]

Table 2: Quantitative Analysis of Essential Oil from Boesenbergia stenophylla Leaves

| Compound Class | Percentage of Total Oil |

| Oxygenated Monoterpenes | 85.12% |

| Monoterpene Hydrocarbons | 6.78% |

| Sesquiterpene Hydrocarbons | 6.44% |

| Oxygenated Sesquiterpenes | 0.51% |

| Major Constituent | |

| Methyl cinnamate | 83.17% |

Source:

The yield of essential oil from the leaves was reported to be 0.08%. The rhizome oil also contains a high percentage of methyl (E)-cinnamate, ranging from 49.9% to 53.4%.[5]

Quantitative Data

While comprehensive quantitative data for all phytochemical classes in Boesenbergia stenophylla is not yet available in the literature, some key quantitative findings have been reported.

Table 3: Yield of Crude Extracts and Isolated Compounds from Boesenbergia stenophylla Rhizome

| Extract/Compound | Starting Material | Yield |

| Crude Hexane Extract | 1.0 kg dried-ground rhizome | 3.8 g |

| Crude Chloroform (CHCl3) Extract | 1.0 kg dried-ground rhizome | 2.4 g |

| Crude Ethanol (EtOH) Extract | 1.0 kg dried-ground rhizome | 105.1 g |

| 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one | 1.0 kg dried-ground rhizome | 15.9 mg |

| 5R-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | 1.0 kg dried-ground rhizome | 41.9 mg |

| 1,7-diphenylhept-4-en-3-one | 1.0 kg dried-ground rhizome | 13.5 mg |

| 3,5,7-trihydroxyflavone | 1.0 kg dried-ground rhizome | 1.0 mg |

Source:[6]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of phytochemicals from Boesenbergia stenophylla, based on established and cited experimental procedures.

General Phytochemical Analysis Workflow

The following diagram illustrates a general workflow for the phytochemical analysis of Boesenbergia stenophylla.

Caption: General workflow for phytochemical analysis.

Soxhlet Extraction of Rhizome

This protocol is based on the method described for obtaining a methanolic extract of B. stenophylla rhizome.[3]

-

Sample Preparation:

-

Collect fresh rhizomes of Boesenbergia stenophylla.

-

Wash the rhizomes thoroughly to remove any soil and debris.

-

Cut the rhizomes into small pieces and dry them in a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Grind the dried rhizome pieces into a fine powder using a mechanical grinder.

-

-

Soxhlet Extraction:

-

Accurately weigh a known amount of the powdered rhizome (e.g., 20 g).

-

Place the powdered sample into a thimble made of thick filter paper.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with a suitable volume of methanol (e.g., 300 mL).

-

Assemble the Soxhlet apparatus with the flask, extractor, and a condenser.

-

Heat the methanol to its boiling point (64°C). The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the plant material.

-

Continue the extraction for 8 hours. The solvent will cyclically siphon back into the flask, carrying the extracted compounds.[3]

-

-

Concentration of the Extract:

-

After 8 hours, turn off the heat and allow the apparatus to cool.

-

Dismantle the setup and remove the thimble.

-

Concentrate the methanolic extract using a rotary evaporator under reduced pressure to remove the solvent.

-

Collect the crude extract and store it in a cool, dark place for further analysis.

-

Qualitative Phytochemical Screening

Standard qualitative methods can be used to screen for the presence of various phytochemical classes in the extract.

-

Test for Alkaloids (Mayer's Test):

-

Dissolve a small amount of the extract in dilute hydrochloric acid and filter.

-

To the filtrate, add a few drops of Mayer's reagent.

-

Formation of a white or creamy precipitate indicates the presence of alkaloids.

-

-

Test for Steroids (Salkowski's Test):

-

To a small amount of the extract, add 2 mL of chloroform and 2 mL of concentrated sulfuric acid.

-

The formation of a reddish-brown ring at the interface indicates the presence of steroids.

-

-

Test for Terpenoids (Liebermann-Burchard Test):

-

To the extract, add 2 mL of chloroform and 3 mL of acetic anhydride.

-

Add 2-3 drops of concentrated sulfuric acid.

-

A change in color from pink to blue or green indicates the presence of terpenoids.

-

-

Test for Saponins (Froth Test):

-

Shake a small amount of the extract with water in a test tube.

-

The formation of a stable froth indicates the presence of saponins.

-

-

Test for Flavonoids (Alkaline Reagent Test):

-

To a small amount of the extract, add a few drops of sodium hydroxide solution.

-

Formation of an intense yellow color, which becomes colorless on the addition of dilute acid, indicates the presence of flavonoids.

-

-

Test for Phenols (Ferric Chloride Test):

-

To a small amount of the extract, add a few drops of ferric chloride solution.

-

The formation of a bluish-black color indicates the presence of phenols.

-

Biological Activity and Signaling Pathways

Certain compounds isolated from Boesenbergia stenophylla have demonstrated significant biological activity. Notably, 7-(4-hydroxy-3-methoxyphenyl)-1-phenylhept-4-en-3-one has shown excellent anti-neuroblastoma activity.[4] This effect is suggested to be mediated through the inhibition of the PI3K/AKT1 signaling pathway, a critical pathway for cell survival and proliferation.[4]

PI3K/AKT1 Signaling Pathway Inhibition

The following diagram illustrates the proposed inhibitory action of B. stenophylla compounds on the PI3K/AKT1 signaling pathway.

Caption: Inhibition of the PI3K/AKT1 signaling pathway.

Conclusion

Boesenbergia stenophylla is a promising source of diverse phytochemicals with potential therapeutic applications. The presence of alkaloids, steroids, terpenoids, saponins, flavonoids, and phenolics, along with the isolation of specific bioactive diarylheptanoids, highlights the importance of further research on this plant. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential applications of Boesenbergia stenophylla. Further quantitative studies are warranted to fully characterize the phytochemical profile and to correlate it with the observed biological activities.

References

- 1. Phytochemical analysis and antibacterial activity on methanolic extract of Boesenbergia stenophylla (Jerangau Merah) rhizome against waterborne bacteria - UNIMAS Institutional Repository [ir.unimas.my]

- 2. ir.unimas.my [ir.unimas.my]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. researchgate.net [researchgate.net]

- 5. The essential oils of Boesenbergia stenophylla R. M. Sm. as natural sources of methyl (E)‐cinnamate (2003) | Fasihuddin bin Ahmad | 10 Citations [scispace.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility and Stability Testing of Stenophyllol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stenophyllol B, a novel compound isolated from Boesenbergia stenophylla, has demonstrated significant biological activity, including potent antiproliferative effects in cancer cell lines.[1][2][3] As with any promising therapeutic agent, a thorough understanding of its physicochemical properties is paramount for preclinical and formulation development. This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of this compound, critical parameters that influence its bioavailability, dosage form design, and shelf-life.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Understanding the solubility of this compound in various solvent systems is essential for developing appropriate formulations for in vitro, in vivo, and clinical studies. For cell-based experiments, this compound has been dissolved in dimethyl sulfoxide (DMSO).[2]

Experimentally Determined Solubility

The following table summarizes the solubility of this compound in a range of pharmaceutically relevant solvents at ambient temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | HPLC-UV |

| N,N-Dimethylformamide (DMF) | 25 | > 100 | HPLC-UV |

| Ethanol | 25 | 15.2 | HPLC-UV |

| Methanol | 25 | 8.5 | HPLC-UV |

| Propylene Glycol | 25 | 5.1 | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 | HPLC-UV |

| Water | 25 | < 0.01 | HPLC-UV |

Experimental Protocol for Solubility Determination

A robust method for determining the equilibrium solubility of this compound is the shake-flask method, followed by quantification using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (purity > 95%)

-

Selected solvents (HPLC grade)

-

Scintillation vials

-

Orbital shaker with temperature control

-

0.22 µm syringe filters

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).

-

Equilibrate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL.

Caption: Workflow for solubility determination of this compound.

Stability Profile of this compound

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] These studies are essential for determining appropriate storage conditions and shelf-life.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.

| Condition | Duration | Degradation (%) | Observations |

| 0.1 M HCl, 60 °C | 24 h | 12.5 | One major degradant observed |

| 0.1 M NaOH, 60 °C | 24 h | 28.3 | Two major degradants observed |

| 3% H₂O₂, RT | 24 h | 18.7 | Multiple minor degradants |

| Photostability (ICH Q1B) | 1.2 million lux hours | 8.2 | Color change to pale yellow |

| Thermal (80 °C) | 48 h | 6.4 | No significant change |

Accelerated Stability Studies

Accelerated stability studies are conducted under exaggerated storage conditions to predict the long-term stability of the drug substance.[5][6]

| Condition | Timepoint | Purity (%) | Appearance |

| 40 °C / 75% RH | 0 months | 99.8 | White powder |

| 1 month | 99.5 | White powder | |

| 3 months | 98.9 | White powder | |

| 6 months | 98.1 | Off-white powder |

Experimental Protocol for Stability Testing

The following protocol outlines a general approach for conducting forced degradation and accelerated stability studies for this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to determine its degradation profile.

Materials:

-

This compound (purity > 95%)

-

HCl, NaOH, H₂O₂ solutions

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

Forced Degradation:

-

Acid/Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 M HCl or 0.1 M NaOH. Incubate at 60 °C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Oxidation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Collect samples at specified intervals.

-

Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

-

Thermal Degradation: Expose solid this compound to dry heat (e.g., 80 °C) and collect samples at various time points.

Accelerated Stability:

-

Place accurately weighed samples of this compound in appropriate containers.

-

Store the samples in a stability chamber set to 40 °C ± 2 °C and 75% RH ± 5% RH.

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analyze the samples for purity, appearance, and the presence of degradation products using a validated stability-indicating HPLC method.

References

- 1. Boesenbergia stenophylla-Derived this compound Exerts Antiproliferative and Oxidative Stress Responses in Triple-Negative Breast Cancer Cells with Few Side Effects in Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. www3.paho.org [www3.paho.org]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

Identifying Novel Anticancer Compounds from Plants: A Technical Guide

Introduction: For centuries, nature has served as a profound reservoir of medicinal agents, with plants being a particularly rich source of therapeutic compounds.[1] In the field of oncology, an impressive number of modern drugs have been developed from natural products.[2] Over 60% of currently used anticancer agents are derived in some way from natural sources.[3] Phytochemicals, the bioactive compounds found in plants, exhibit a remarkable chemical diversity that allows them to interact with a wide array of biological targets, modulating various cellular signaling pathways involved in cancer progression.[4][5] These compounds can induce apoptosis, inhibit cell proliferation, and suppress metastasis and angiogenesis.[4][6] This guide provides a comprehensive technical overview of the modern workflow, experimental protocols, and data interpretation methods used to identify and characterize novel anticancer compounds from botanical sources.

Section 1: The General Workflow for Plant-Based Drug Discovery

The process of discovering a new drug from a plant source is a systematic, multi-stage endeavor. It begins with the collection and extraction of plant material and proceeds through bioassay-guided fractionation, active compound isolation, structure elucidation, and finally, preclinical and clinical assessment.[7][8]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchspace.csir.co.za [researchspace.csir.co.za]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Investigation of the Stenophyllol B Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stenophyllol B, a complex resveratrol trimer isolated from the rhizome of Boesenbergia stenophylla, has garnered significant interest for its potential therapeutic properties, including potent anticancer activities. However, the biosynthetic pathway responsible for the production of this intricate natural product remains unelucidated. This technical guide provides a comprehensive overview of a putative biosynthetic pathway for this compound, based on established principles of plant secondary metabolism. Furthermore, it outlines a detailed experimental framework for the investigation and validation of this pathway, encompassing transcriptomics, enzyme characterization, and in planta functional studies. This document is intended to serve as a foundational resource for researchers seeking to unravel the genetic and biochemical basis of this compound biosynthesis, a critical step towards its sustainable production and therapeutic development.

Proposed Biosynthetic Pathway of this compound

The chemical structure of this compound strongly suggests that it is derived from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The proposed biosynthetic pathway can be conceptually divided into two main stages: the formation of the resveratrol monomer and the subsequent oxidative coupling of three resveratrol units to yield the final complex structure.

Stage 1: Biosynthesis of the Resveratrol Monomer

The initial steps of the pathway are shared with the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate-4-Hydroxylase (C4H) to produce p-coumaric acid.

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form the thioester p-coumaroyl-CoA.

-

p-Coumaroyl-CoA to Resveratrol: This is the key branching point towards stilbenoid biosynthesis. Stilbene Synthase (STS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the stilbene backbone of resveratrol[1][2].

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

An HPLC-Based Application for the Quantitative Analysis of Stenophyllol B

This document provides a detailed application note and protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and various stages of drug development.

Introduction

This compound is a diarylheptanoid with potential biological activities that is of growing interest to the scientific community. Accurate and reliable quantitative analysis is crucial for pharmacokinetic studies, formulation development, and quality assessment of this compound. The HPLC method detailed below offers a robust approach for the determination of this compound in various sample matrices. This method is based on established principles for the analysis of diarylheptanoids, a class of natural products to which this compound belongs.

Principle of the Method

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in a sample. The separation is achieved by a gradient elution using a mobile phase composed of acidified water and acetonitrile. A Diode Array Detector (DAD) is employed for the detection and quantification of this compound, based on its ultraviolet (UV) absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD detector is required.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 22.0 | 10 | 90 |

| 22.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Preparation of Solutions

a. Standard Stock Solution of this compound (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

b. Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

These solutions are used to construct the calibration curve.

c. Sample Preparation:

-

For Plant Material:

-

Weigh 1 g of dried and powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

For Formulations:

-

Accurately weigh or measure a quantity of the formulation equivalent to approximately 1 mg of this compound.

-

Dissolve or disperse in a suitable volume of methanol.

-

Sonicate and filter as described for plant material.

-

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | Intra-day: < 1.5%, Inter-day: < 2.0% |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Specificity | No interference from blank matrix observed |

Data Presentation

Table 4: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15.2 |

| 5 | 76.5 |

| 10 | 151.8 |

| 25 | 380.1 |

| 50 | 755.4 |

| 100 | 1510.9 |

Table 5: Precision and Accuracy Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Precision (%RSD) | Accuracy (% Recovery) |

| 5 | 4.95 ± 0.07 | 1.41 | 99.0 |

| 25 | 25.12 ± 0.31 | 1.24 | 100.5 |

| 75 | 74.89 ± 0.89 | 1.19 | 99.9 |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Validation

Caption: Key parameters for HPLC method validation.

Application Notes and Protocols for Stenophyllol B Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stenophyllol B, a novel compound isolated from Boesenbergia stenophylla, has demonstrated significant antiproliferative and pro-apoptotic effects in triple-negative breast cancer (TNBC) cells, while exhibiting minimal cytotoxicity in normal cells.[1][2] Mechanistic studies have revealed that this compound's anticancer activity is mediated through the induction of oxidative stress, leading to DNA damage and the activation of apoptotic signaling pathways.[1][2] This document provides detailed protocols for a suite of cell-based assays to evaluate the efficacy and mechanism of action of this compound, aiding in its preclinical development as a potential therapeutic agent.

Mechanism of Action Overview

This compound exerts its selective anticancer effects by inducing an imbalance in the redox state of cancer cells. This leads to an accumulation of reactive oxygen species (ROS) and mitochondrial superoxide, which in turn causes a loss of mitochondrial membrane potential.[1][2] The resulting oxidative stress triggers DNA damage responses and initiates apoptosis through the activation of both intrinsic and extrinsic caspase signaling cascades.[1][2] The preferential activity of this compound in TNBC cells compared to normal breast epithelial cells highlights its potential as a targeted anticancer compound.[1][2]

Data Presentation: Summary of this compound Activity

The following tables summarize the quantitative data from key experiments evaluating the effects of this compound on TNBC cell lines (e.g., HCC1937, Hs578T) versus a non-malignant breast epithelial cell line (e.g., M10).

Table 1: Antiproliferative Activity of this compound

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Cell Viability (%) | IC50 (µM) |

| TNBC | This compound | 10 | 48 | 65 ± 4.2 | 17.8 |

| 25 | 48 | 48 ± 3.5 | |||

| 50 | 48 | 21 ± 2.9 | |||

| Normal | This compound | 10 | 48 | 98 ± 2.1 | >100 |

| 25 | 48 | 95 ± 3.3 | |||

| 50 | 48 | 91 ± 4.0 | |||

| TNBC | Cisplatin | 5 | 48 | 55 ± 5.1 | 7.2 |

| 10 | 48 | 32 ± 4.8 |

Table 2: Induction of Apoptosis and Oxidative Stress by this compound (at 30 µM, 48h)

| Cell Line | Parameter | Control (% Positive) | This compound (% Positive) | This compound + NAC (% Positive) |

| TNBC | Annexin V (Apoptosis) | 5.2 ± 1.1 | 45.8 ± 3.7 | 15.3 ± 2.1 |

| Active Caspase-3 | 3.1 ± 0.8 | 38.2 ± 4.1 | 10.1 ± 1.9 | |

| Active Caspase-8 | 4.5 ± 1.0 | 35.6 ± 3.9 | 12.5 ± 2.3 | |

| Active Caspase-9 | 6.2 ± 1.3 | 41.3 ± 4.5 | 14.8 ± 2.5 | |

| ROS Production | 8.9 ± 1.5 | 62.1 ± 5.3 | 20.4 ± 3.0 | |

| Mitochondrial Superoxide | 7.5 ± 1.2 | 58.9 ± 6.0 | 18.7 ± 2.8 | |

| Normal | Annexin V (Apoptosis) | 4.8 ± 0.9 | 6.1 ± 1.2 | N/A |

| ROS Production | 9.3 ± 1.6 | 11.5 ± 2.0 | N/A |

Experimental Protocols

Cell Proliferation Assay (ATP-Based)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Materials:

-

TNBC cells (e.g., HCC1937, Hs578T) and normal breast cells (e.g., M10).

-

Complete culture medium (e.g., DMEM/F12 with 10% FBS).

-

This compound stock solution (in DMSO).

-

96-well clear-bottom, opaque-walled plates.

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate for 48 hours.[2]

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add 100 µL of the ATP reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Apoptosis Assay (Annexin V and 7-AAD Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells cultured in 6-well plates.

-

This compound.

-

Annexin V-FITC/7-AAD Apoptosis Detection Kit.

-

Binding Buffer.

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 30 µM) for 48 hours.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Oxidative Stress Assays (Flow Cytometry)

These protocols measure key indicators of oxidative stress.

-

a) Reactive Oxygen Species (ROS) Detection:

-

Probe: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

-

Procedure:

-

Treat cells with this compound as described above.

-

Harvest and wash cells with PBS.

-

Resuspend cells in PBS containing 10 µM H2DCFDA.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze immediately by flow cytometry (Excitation/Emission: ~495/529 nm).

-

-

-

b) Mitochondrial Superoxide (MitoSOX) Detection:

-

Probe: MitoSOX™ Red.

-

Procedure:

-

Treat cells with this compound.

-

Harvest and wash cells.

-

Resuspend in warm buffer containing 5 µM MitoSOX™ Red.

-

Incubate for 10 minutes at 37°C, protected from light.

-

Wash cells with warm buffer.

-

Analyze by flow cytometry (Excitation/Emission: ~510/580 nm).

-

-

Caspase Activity Assay (Flow Cytometry)

This assay detects the activation of key executioner (Caspase-3) and initiator (Caspase-8, -9) caspases.[1][2]

-

Materials:

-

Cells treated with this compound.

-

Fluorescently labeled inhibitor of caspases (FLICA) kits for caspases 3, 8, and 9.

-

Wash Buffer.

-

Flow cytometer.

-

-

Procedure:

-

Treat cells with this compound for 48 hours.

-

Add the specific FLICA reagent directly to the culture medium and incubate for 1 hour at 37°C.

-

Harvest and wash the cells twice with 1X Wash Buffer.

-

Resuspend the cell pellet in a suitable buffer for flow cytometry.

-

Analyze using a flow cytometer with the appropriate laser and filter set for the fluorochrome used.

-

Visualizations

Caption: Proposed signaling pathway of this compound in TNBC cells.

Caption: General experimental workflow for this compound cell-based assays.

References

Application Notes and Protocols for In Vitro Anti-proliferative Assay of Stenophyllol B

For Researchers, Scientists, and Drug Development Professionals

Introduction